![molecular formula C18H22N6O2 B5468694 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5468694.png)
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one, also known as SPI-1005, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. This spiro compound is a small molecule that has been designed to target a specific protein, namely, the transcription factor nuclear factor-kappa B (NF-κB). The NF-κB pathway is known to play a crucial role in inflammation, immunity, and cancer, making SPI-1005 a promising candidate for the treatment of various diseases.
Wirkmechanismus
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one exerts its pharmacological effects by targeting the NF-κB pathway, which is known to play a critical role in inflammation, immunity, and cancer. Specifically, this compound inhibits the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. By inhibiting the activation of NF-κB, this compound reduces the production of pro-inflammatory cytokines and promotes tissue repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, promoting tissue repair, and enhancing the efficacy of chemotherapy and radiation therapy. This compound has also been shown to have antioxidant and anti-apoptotic properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one is its specificity for the NF-κB pathway, which makes it a promising candidate for the treatment of various diseases. Furthermore, this compound has been shown to have a good safety profile in preclinical studies, with no significant adverse effects observed. However, one of the limitations of this compound is its low solubility, which may limit its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one. Firstly, further preclinical studies are needed to evaluate the efficacy and safety of this compound in various disease models. Secondly, clinical trials are needed to assess the potential therapeutic applications of this compound in humans. Thirdly, the development of more efficient synthesis methods and formulations may improve the efficacy and bioavailability of this compound. Finally, the identification of new targets and pathways may expand the potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one involves several steps, starting with the reaction of 1-(1H-tetrazol-1-yl)butan-1-one with 3-bromoaniline to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-indole-2,3-dione to form the final product, this compound. The overall yield of the synthesis process is around 15%.
Wissenschaftliche Forschungsanwendungen
1-methyl-1'-[4-(1H-tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, multiple sclerosis, and cancer. In preclinical studies, this compound has shown promising results in reducing inflammation and promoting tissue repair. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
1-methyl-1'-[4-(tetrazol-1-yl)butanoyl]spiro[indole-3,3'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-22-15-7-3-2-6-14(15)18(17(22)26)9-5-10-23(12-18)16(25)8-4-11-24-13-19-20-21-24/h2-3,6-7,13H,4-5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQBJCLICZYZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCCN(C3)C(=O)CCCN4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.